![molecular formula C11H7N3O5 B12316875 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドは、アクリルアミド類に属する化学化合物です。シアノ基、ニトロベンゾ[d][1,3]ジオキソール部分、およびアクリルアミド基を特徴としています。
準備方法
合成経路と反応条件
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、6-ニトロベンゾ[d][1,3]ジオキソール誘導体の調製から始まります。
アクリルアミド部分の形成: アクリルアミド基は、アクリロニトリルと適切な触媒を含む反応によって導入されます。
最終カップリング: 最後のステップは、制御された条件下でシアノ基を6-ニトロベンゾ[d][1,3]ジオキソール誘導体とカップリングして、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産には、高収率と純度を保証するために最適化された反応条件を使用した大規模合成が関与する可能性があります。これには、連続フロー反応器や高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、さまざまな酸化状態を形成するために酸化することができます。
還元: ニトロ基は、適切な条件下でアミン基に還元することができます。
置換: シアノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや触媒的水素化などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
形成された主要な生成物
酸化: 生成物には、ニトロソ誘導体またはニトロ誘導体を含む可能性があります。
還元: 生成物には、アミン誘導体を含みます。
置換: 使用した求核剤に応じて、さまざまな置換アクリルアミドを形成することができます。
科学研究への応用
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドは、いくつかの科学研究の応用を持っています。
医薬品化学: 潜在的な抗がん特性と特定の酵素を阻害する能力について研究されています。
材料科学: 独自の特性を持つポリマーの合成に使用できます。
生物学的研究: 生物学的経路と相互作用を研究するためのプローブとして使用されます。
産業用アプリケーション: 特定の化学的特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes.
Materials Science: It can be used in the synthesis of polymers with unique properties.
Biological Research: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用機序
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。ニトロ基はレドックス反応に関与することができ、シアノ基とアクリルアミド基は標的分子と共有結合を形成して、特定の経路の阻害または活性化につながります。
類似化合物の比較
類似化合物
- 2-シアノ-3-(6-メトキシベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミド
- 2-シアノ-3-(6-クロロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミド
- 2-シアノ-3-(6-アミノベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミド
独自性
2-シアノ-3-(6-ニトロベンゾ[d][1,3]ジオキソール-5-イル)アクリルアミドは、特定のレドックス特性と潜在的な生物活性を与えるニトロ基の存在により、ユニークです。これは、ベンゾ[d][1,3]ジオキソール部分に異なる置換基を持つ可能性のある他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-aminobenzo[d][1,3]dioxol-5-yl)acrylamide
Uniqueness
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the presence of the nitro group, which imparts specific redox properties and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzo[d][1,3]dioxole moiety.
特性
分子式 |
C11H7N3O5 |
|---|---|
分子量 |
261.19 g/mol |
IUPAC名 |
(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1+ |
InChIキー |
UAEKMEVZWPTWHZ-LREOWRDNSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
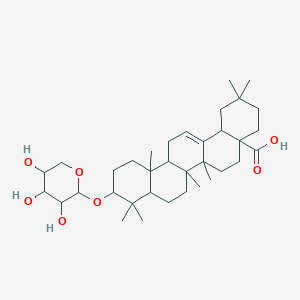

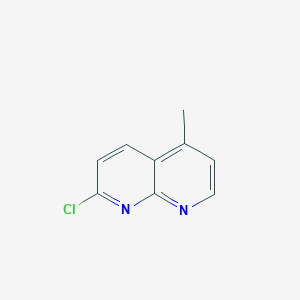

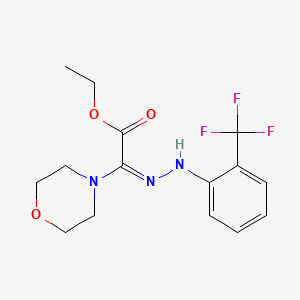

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
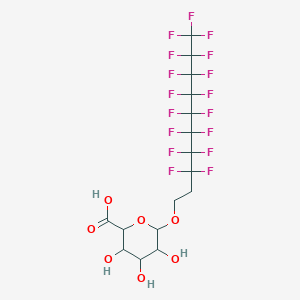

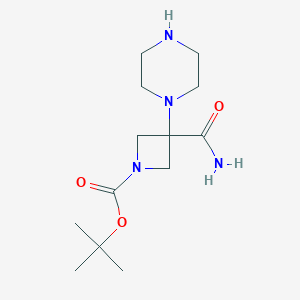
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)

